molecular formula C12H18N4O B7589226 4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide

4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide

Cat. No. B7589226
M. Wt: 234.30 g/mol
InChI Key: RRHNTFVDZGJUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide, commonly known as AMPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyridine carboxamides and is known for its ability to modulate the activity of glutamate receptors in the brain.

Mechanism of Action

AMPA acts as an agonist to the AMPA receptor, one of the three types of ionotropic glutamate receptors in the brain. When AMPA binds to the receptor, it causes an influx of sodium ions into the cell, leading to depolarization and the generation of an action potential. This mechanism is responsible for the excitatory effects of glutamate in the brain.
Biochemical and Physiological Effects:
AMPA has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine. AMPA has also been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using AMPA in lab experiments is that it is a potent and selective agonist for the AMPA receptor. This allows researchers to study the specific effects of AMPA on the receptor without interference from other neurotransmitters. However, one of the limitations of using AMPA is that it can be toxic to cells at high concentrations. Therefore, researchers must use caution when working with AMPA and ensure that the concentration is within a safe range.

Future Directions

There are several future directions for the use of AMPA in scientific research. One area of interest is the role of AMPA in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Researchers are also interested in investigating the effects of AMPA on other neurotransmitter systems in the brain. Additionally, there is potential for the development of new drugs based on the structure of AMPA that could be used to treat various neurological disorders.
Conclusion:
In conclusion, AMPA is a synthetic compound that has been widely used in scientific research due to its ability to modulate the activity of glutamate receptors in the brain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. There are several future directions for the use of AMPA in scientific research, and it remains a valuable tool for investigating the role of glutamate receptors in the brain.

Synthesis Methods

The synthesis of AMPA involves the reaction of 4-bromopyridine-2-carboxylic acid with N-Boc-1-aminomethylpiperidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected using trifluoroacetic acid (TFA) to obtain the final product, AMPA. This synthesis method has been widely used and is considered to be efficient and reliable.

Scientific Research Applications

AMPA has been used in various scientific research studies due to its ability to modulate the activity of glutamate receptors. It has been used to study the role of glutamate receptors in synaptic plasticity, learning, and memory. AMPA has also been used to investigate the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[4-(aminomethyl)piperidin-1-yl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c13-8-9-2-5-16(6-3-9)10-1-4-15-11(7-10)12(14)17/h1,4,7,9H,2-3,5-6,8,13H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHNTFVDZGJUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC(=NC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide

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